2-(4-Fluorobenzyl)phenol
Description
2-(4-Fluorobenzyl)phenol is a phenolic compound characterized by a fluorinated benzyl group attached to the ortho position of a phenol ring. Its molecular formula is C₁₃H₁₁FO, with a molecular weight of 202.22 g/mol (estimated from analogous compounds in ). The fluorine atom at the para position of the benzyl group enhances its electronic properties, making it more lipophilic compared to non-fluorinated analogs. This structural feature is critical in pharmaceutical and agrochemical applications, where fluorine substitution often improves metabolic stability and bioavailability .
Properties
CAS No. |
401-30-9 |
|---|---|
Molecular Formula |
C13H11FO |
Molecular Weight |
202.22 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11FO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8,15H,9H2 |
InChI Key |
XMPYZRODFDIJPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(4-Hydroxybenzyl)phenol
- Molecular Formula : C₁₃H₁₂O₂
- Molecular Weight : 200.23 g/mol
- Structural Difference: Replaces the fluorine atom in 2-(4-fluorobenzyl)phenol with a hydroxyl group.
- Lower lipophilicity (logP ~2.1) compared to the fluorinated analog (logP ~2.8, estimated).
- Applications : Used in polymer stabilization and as a precursor for epoxy resins. The hydroxyl group facilitates cross-linking reactions .
4-Phenylphenol (Biphenyl-4-ol)
- Molecular Formula : C₁₂H₁₀O
- Molecular Weight : 170.21 g/mol
- Structural Difference : A biphenyl system with a hydroxyl group at the para position.
- Key Properties: Strong antimicrobial activity due to the planar biphenyl structure, which disrupts microbial membranes. Higher thermal stability (melting point: 165–168°C) compared to this compound (mp: ~120°C, estimated).
- Applications : Widely used as a disinfectant, preservative in cosmetics, and antioxidant in industrial lubricants .
4-Fluoro-2-(4-methoxybenzyl)phenol
- Molecular Formula : C₁₄H₁₃FO₂
- Molecular Weight : 230.25 g/mol
- Structural Difference : Contains a methoxy group on the benzyl ring instead of hydrogen.
- Key Properties: Enhanced solubility in organic solvents due to the methoxy group. Reduced reactivity in electrophilic substitution reactions compared to this compound.
- Applications : Investigated as an intermediate in the synthesis of fluorinated liquid crystals and bioactive molecules .
Derivatives with Bioactive Moieties
- Example: 4-(2-((4-fluorobenzyl)oxy)-3-hydroxypropyl)-2-methoxyphenol (). Molecular Formula: C₁₈H₁₉FO₄ Key Properties:
- Demonstrated insecticidal activity against Sf9 cells (IC₅₀: 12 µM).
- High encapsulation efficiency (~95%) in lipid nanosystems, enabling sustained release in agrochemical applications .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₃H₁₁FO | 202.22 | ~2.8 | Fluorobenzyl, Phenol |
| 2-(4-Hydroxybenzyl)phenol | C₁₃H₁₂O₂ | 200.23 | ~2.1 | Hydroxybenzyl, Phenol |
| 4-Phenylphenol | C₁₂H₁₀O | 170.21 | ~3.0 | Biphenyl, Phenol |
| 4-Fluoro-2-(4-methoxybenzyl)phenol | C₁₄H₁₃FO₂ | 230.25 | ~2.5 | Methoxybenzyl, Fluorobenzyl |
*logP values estimated using fragment-based methods.
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